molecular formula C27H19ClN4O4S B11770626 2-((4-(2-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(4-methoxy-2-nitrophenyl)acetamide

2-((4-(2-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(4-methoxy-2-nitrophenyl)acetamide

Cat. No.: B11770626
M. Wt: 531.0 g/mol
InChI Key: JLKOZZMAXCBFBY-UHFFFAOYSA-N
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Description

2-((4-(2-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(4-methoxy-2-nitrophenyl)acetamide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups such as a cyano group, a chlorophenyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(4-methoxy-2-nitrophenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the cyano, chlorophenyl, and phenyl groups through various substitution reactions. The final step involves the formation of the thioacetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioacetamide linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro group, converting it to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the thioacetamide linkage may yield sulfoxides or sulfones, while reduction of the nitro group may produce an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of this compound depends on its specific interactions with molecular targets. For example, if it exhibits biological activity, it may interact with enzymes, receptors, or other proteins, modulating their function. The presence of various functional groups allows it to engage in multiple types of interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-((4-(2-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide: Lacks the methoxy and nitro groups.

    2-((4-(2-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylacetamide: Lacks the methoxy and nitro groups on the phenyl ring.

Uniqueness

The presence of the methoxy and nitro groups in 2-((4-(2-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(4-methoxy-2-nitrophenyl)acetamide imparts unique chemical properties, such as increased polarity and potential for specific interactions with biological targets. These features may enhance its applicability in various research and industrial contexts.

Properties

Molecular Formula

C27H19ClN4O4S

Molecular Weight

531.0 g/mol

IUPAC Name

2-[4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl-N-(4-methoxy-2-nitrophenyl)acetamide

InChI

InChI=1S/C27H19ClN4O4S/c1-36-18-11-12-23(25(13-18)32(34)35)30-26(33)16-37-27-21(15-29)20(19-9-5-6-10-22(19)28)14-24(31-27)17-7-3-2-4-8-17/h2-14H,16H2,1H3,(H,30,33)

InChI Key

JLKOZZMAXCBFBY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4Cl)C#N)[N+](=O)[O-]

Origin of Product

United States

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